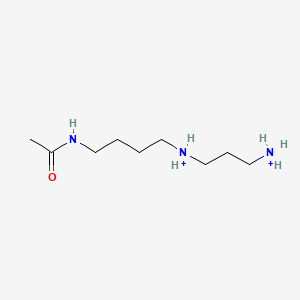

N(8)-acetylspermidinium(2+)

Description

N(8)-Acetylspermidinium(2+), also known as N8-acetylspermidine dihydrochloride, is a chemically modified polyamine derivative. Its molecular formula is C₉H₂₁N₃O·2HCl, with a molecular weight of 260.20 g/mol . Structurally, it features an acetyl group attached to the N8 position of spermidine, a naturally occurring polyamine involved in cellular processes like DNA stabilization and apoptosis regulation. This compound is synthesized for research purposes, particularly to study its interactions with bacterial enzymes such as acetylpolyamine amidohydrolase (APAH), which catalyzes the hydrolysis of acetylated polyamines .

N8-acetylspermidine dihydrochloride is characterized by high purity (≥98% by NMR) and stability under specific storage conditions (4°C in sealed, dry environments) .

Properties

Molecular Formula |

C9H23N3O+2 |

|---|---|

Molecular Weight |

189.3 g/mol |

IUPAC Name |

4-acetamidobutyl(3-azaniumylpropyl)azanium |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2 |

InChI Key |

FONIWJIDLJEJTL-UHFFFAOYSA-P |

SMILES |

CC(=O)NCCCC[NH2+]CCC[NH3+] |

Canonical SMILES |

CC(=O)NCCCC[NH2+]CCC[NH3+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

N(8)-acetylspermidinium(2+) is the foundational compound for a series of synthetic analogues designed to inhibit APAH. Key modifications include the introduction of hydroxamate (Compound III) and trifluoromethylketone (Compound IV) groups, which enhance zinc coordination in the enzyme’s active site . These groups replace the acetyl moiety of the parent compound, enabling stronger binding to Zn²⁺ ions critical for APAH catalysis.

Inhibitory Potency

While N(8)-acetylspermidinium(2+) itself is a substrate for APAH, its analogues exhibit nanomolar inhibitory potency. For example:

- Compound III (hydroxamate analogue): Binds Zn²⁺ via its hydroxamate group, achieving IC₅₀ values in the nanomolar range.

- Compound IV (trifluoromethylketone analogue): Utilizes its electrophilic ketone group to form covalent adducts with Zn²⁺, similarly demonstrating nanomolar inhibition .

In contrast, the parent compound lacks inhibitory activity and is instead metabolized by APAH, highlighting the critical role of functional group substitutions in converting a substrate into an inhibitor.

Mechanistic Differences

- N(8)-acetylspermidinium(2+) : Acts as a substrate, undergoing hydrolysis by APAH to produce spermidine and acetate.

- Analogues (III and IV) : Block APAH activity by competitively occupying the active site and chelating Zn²⁺, thereby disrupting bacterial polyamine recycling .

Table 1: Comparative Analysis of N(8)-Acetylspermidinium(2+) and Key Analogues

| Parameter | N(8)-Acetylspermidinium(2+) | Compound III | Compound IV |

|---|---|---|---|

| Molecular Formula | C₉H₂₁N₃O·2HCl | Modified spermidine scaffold | Modified spermidine scaffold |

| Functional Group | Acetyl | Hydroxamate | Trifluoromethylketone |

| Role in APAH Interaction | Substrate | Inhibitor | Inhibitor |

| Inhibitory Potency (IC₅₀) | N/A (substrate) | Nanomolar | Nanomolar |

| Key Mechanism | Hydrolyzed by APAH | Zn²⁺ chelation | Zn²⁺ chelation |

| References |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.